molecular formula C17H16O5 B8313612 Dimethyl 2-(4-phenoxyphenyl)malonate

Dimethyl 2-(4-phenoxyphenyl)malonate

Cat. No.: B8313612
M. Wt: 300.30 g/mol
InChI Key: DAOQIZDCGBISPO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-phenoxyphenyl)malonate is a malonic acid derivative featuring a phenoxyphenyl substituent at the 2-position of the malonate core. Structurally, it consists of two ester groups (methyl) and a 4-phenoxyphenyl group, which introduces steric bulk and electronic effects due to the ether-linked aromatic ring. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity in Michael additions, aldol condensations, and cyclization reactions .

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

dimethyl 2-(4-phenoxyphenyl)propanedioate

InChI

InChI=1S/C17H16O5/c1-20-16(18)15(17(19)21-2)12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,15H,1-2H3

InChI Key

DAOQIZDCGBISPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties of Malonate Derivatives
Compound Name Melting Point (°C) Solubility Profile References
Dimethyl 2-(4-aminophenyl)malonate 105–107 Soluble in chloroform, DMSO
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate Not reported Likely polar aprotic solvents
Dimethyl (2-methoxyphenoxy)malonate Not reported Organic solvents (e.g., THF, acetone)

Insights:

  • Solubility: Polar groups (e.g., amino in ) enhance solubility in polar solvents, while hydrophobic substituents (e.g., phenoxyphenyl) may reduce aqueous solubility.
  • Melting Points: Crystalline derivatives like dimethyl 2-(4-aminophenyl)malonate exhibit defined melting points, whereas oily products (e.g., dimethyl 2-(1-methyl-3-oxo...)malonate ) lack such clarity, indicating amorphous nature.
Table 3: Application-Specific Comparisons
Compound Name Application Domain Key Findings References
Diethyl 2-((2,4-difluorophenylamino)methylene)malonate Medicinal Chemistry Exhibits anti-inflammatory and antibacterial activity
Hf/Zr malonate complexes Materials Science Used in MOCVD for high-purity HfO2/ZrO2 thin films; lower decomposition temperatures vs. β-diketonates
Dimethyl 2-(3-oxocyclopentyl)malonate Organocatalysis Serves as a Michael donor in enantioselective reactions with nitroolefins

Critical Analysis:

  • Pharmaceuticals: Fluorinated malonates (e.g., ) are prioritized for bioactivity due to enhanced metabolic stability. The target compound’s phenoxyphenyl group may confer similar advantages but requires empirical validation.
  • Materials Science: Bulky malonates (e.g., phenoxyphenyl) could improve thin-film morphology in MOCVD by modulating precursor volatility and decomposition pathways .
  • Catalysis : Electron-deficient malonates participate efficiently in asymmetric catalysis, as seen in , whereas electron-rich analogs may require tailored catalysts.

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